

# Lopinavir-d7: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Lopinavir-d7*

Cat. No.: *B15138280*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of **Lopinavir-d7**, a deuterated analog of the HIV-1 protease inhibitor Lopinavir. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing **Lopinavir-d7**, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

## Chemical Structure and Properties

**Lopinavir-d7** is a stable-isotope-labeled version of Lopinavir, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Lopinavir but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio ( $m/z$ ).

While specific experimental data for **Lopinavir-d7** is not extensively published, its physicochemical properties are expected to be nearly identical to those of Lopinavir, with the exception of its molecular weight. The deuteration is not expected to significantly alter properties such as solubility,  $pK_a$ , or  $\log P$ .

Table 1: Chemical Identifiers and Molecular Properties of Lopinavir and **Lopinavir-d7**

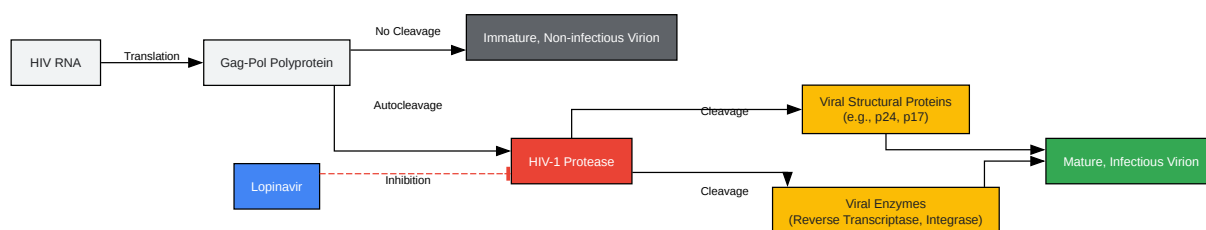
Property	Lopinavir	Lopinavir-d7 (Predicted)
IUPAC Name	(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide[1]	Based on the structure of Lopinavir-d8, the deuterium atoms are likely located on the butanamide side chain. A possible IUPAC name is (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide-d7.
CAS Number	192725-17-0[2][3]	Not available
Molecular Formula	C <sub>37</sub> H <sub>48</sub> N <sub>4</sub> O <sub>5</sub> [1][3]	C <sub>37</sub> H <sub>41</sub> D <sub>7</sub> N <sub>4</sub> O <sub>5</sub>
Molecular Weight	628.80 g/mol [3][4]	Approx. 635.84 g/mol
Monoisotopic Mass	628.36247064 Da[1]	Approx. 635.40518 Da

Table 2: Physicochemical Properties of Lopinavir (as a proxy for **Lopinavir-d7**)

Property	Value	Source
Melting Point	124-127 °C	[5]
Solubility	Practically insoluble in water. Freely soluble in Methanol and Ethanol; soluble in Isopropanol.	[5]
XLogP3	5.9	[1]
Protein Binding	98-99%	[6][7]

## Pharmacological Properties and Mechanism of Action

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[7] By binding to the active site of the protease, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, which is a necessary step for the production of mature, infectious virions.[7] This results in the release of immature and non-infectious viral particles.[7] Lopinavir is typically co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes Lopinavir.[7] This "boosting" of Lopinavir leads to higher plasma concentrations and a more sustained antiviral effect.



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Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.

## Experimental Protocols

**Lopinavir-d7** is primarily used as an internal standard for the quantification of Lopinavir in biological matrices such as plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for such an application.

## Quantification of Lopinavir in Human Plasma using LC-MS/MS with Lopinavir-d7 as an Internal Standard

Objective: To determine the concentration of Lopinavir in human plasma samples.

Materials:

- Human plasma samples
- Lopinavir reference standard
- **Lopinavir-d7** internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

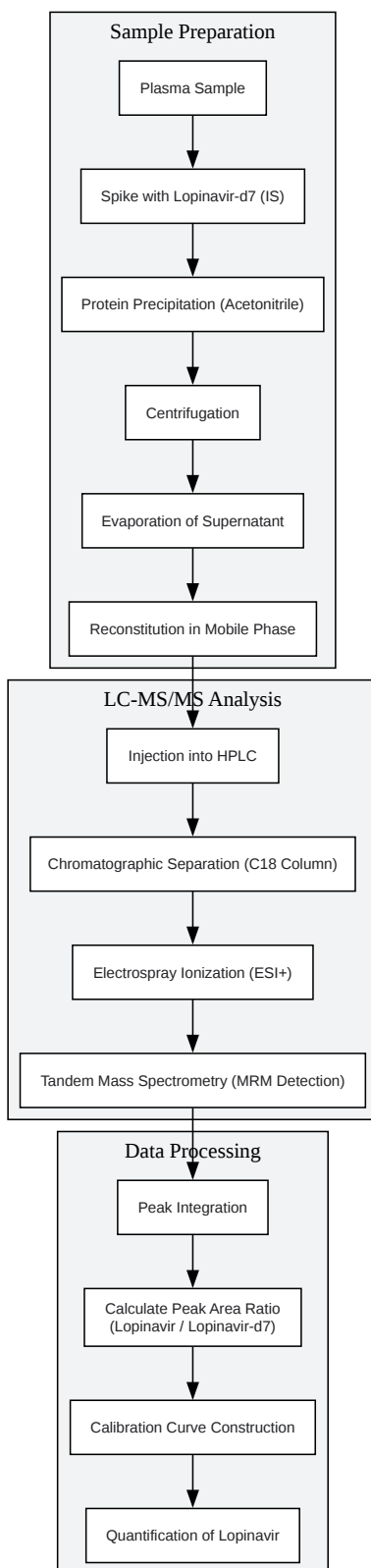
- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Preparation of Standards and Quality Controls (QCs):
  - Prepare stock solutions of Lopinavir and **Lopinavir-d7** in methanol.
  - Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Lopinavir.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation Method):
  - To 100  $\mu$ L of plasma sample, standard, or QC, add 20  $\mu$ L of the **Lopinavir-d7** internal standard working solution.
  - Vortex briefly.

- Add 300  $\mu$ L of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5  $\mu$ m).
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.
    - Gradient: Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
    - Flow Rate: 0.4 mL/min.
    - Injection Volume: 10  $\mu$ L.
  - Mass Spectrometric Conditions:
    - Ionization Mode: Positive Electrospray Ionization (ESI+).
    - Detection Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions:
      - Lopinavir: m/z 629.5  $\rightarrow$  447.4 (quantifier), m/z 629.5  $\rightarrow$  155.2 (qualifier)
      - **Lopinavir-d7**: m/z 636.5  $\rightarrow$  454.4 (quantifier)

- Optimize collision energies and other source parameters for maximum signal intensity.
- Data Analysis:
  - Integrate the peak areas for Lopinavir and **Lopinavir-d7**.
  - Calculate the peak area ratio of Lopinavir to **Lopinavir-d7**.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of Lopinavir in the unknown samples and QCs from the calibration curve using a weighted linear regression.



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